"synthesis and properties of Methyl 2,4-dihydroxy-3-methylbenzoate"
"synthesis and properties of Methyl 2,4-dihydroxy-3-methylbenzoate"
An In-Depth Technical Guide to the Synthesis and Properties of Methyl 2,4-dihydroxy-3-methylbenzoate
Abstract
This technical guide provides a comprehensive overview of Methyl 2,4-dihydroxy-3-methylbenzoate (CAS No. 33662-58-7), a significant aromatic ester with diverse applications. The document delves into its physicochemical properties, detailed spectroscopic data for characterization, and robust methodologies for its chemical synthesis, including the preparation of its direct precursor. Emphasis is placed on the rationale behind experimental choices and protocols. Furthermore, this guide explores the compound's current and potential applications in the pharmaceutical, cosmetic, and flavor industries, supported by authoritative references. This document is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this versatile molecule.
Introduction and Significance
Methyl 2,4-dihydroxy-3-methylbenzoate, also known as Methyl 3-methyl-β-resorcylate, is a derivative of salicylic acid and a member of the orsellinic acid family of natural products.[1] Structurally, it is the methyl ester of 2,4-dihydroxy-3-methylbenzoic acid. This compound has garnered interest due to its notable biological activities, including anti-inflammatory and antioxidant properties.[1] Its pleasant, mild, and sweet aroma has also led to its use as a key component in the fragrance and flavoring industries.[1] As a versatile chemical intermediate, it serves as a precursor in the synthesis of more complex organic molecules, including potential therapeutic agents for conditions such as benign prostate hyperplasia.[1][2]
Physicochemical and Spectroscopic Properties
Accurate characterization of Methyl 2,4-dihydroxy-3-methylbenzoate is fundamental for its application and quality control. The key physical and chemical properties are summarized below.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 33662-58-7 | [1][3][4][5] |
| Molecular Formula | C₉H₁₀O₄ | [3][4] |
| Molecular Weight | 182.17 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 125-127 °C / 134 °C | [1][3] |
| Boiling Point | 371.4 °C at 760 mmHg | [1][3] |
| Density | 1.296 g/cm³ | [1][3] |
| Refractive Index | 1.578 | [1][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of the title compound. While experimental spectra for Methyl 2,4-dihydroxy-3-methylbenzoate are not widely published, the expected data based on its structure and data from closely related analogues are presented.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group on the ring, the ester methyl group, and the two hydroxyl protons. The aromatic protons would appear as doublets in the aromatic region (approx. 6.5-7.5 ppm). The C3-methyl protons would appear as a singlet around 2.0-2.5 ppm, while the ester methyl protons would be a sharp singlet further downfield, around 3.8-3.9 ppm. The hydroxyl protons will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should display nine distinct signals, corresponding to each unique carbon atom in the molecule.[8] Key expected shifts include the carbonyl carbon of the ester at ~170 ppm, the aromatic carbons attached to oxygen atoms between ~140-160 ppm, and the other aromatic carbons between ~100-130 ppm.[8] The methyl ester carbon would be around 52 ppm, and the ring-attached methyl carbon would be at a much higher field, typically 15-25 ppm.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600-3200 (broad) | O-H stretch | Phenolic Hydroxyl |
| ~2955 | C-H stretch | Methyl (CH₃) |
| ~1680-1660 | C=O stretch | Ester Carbonyl |
| ~1600, ~1450 | C=C stretch | Aromatic Ring |
| ~1300-1100 | C-O stretch | Ester and Phenol |
Rationale: The broadness of the O-H band is due to hydrogen bonding. The strong absorption around 1680 cm⁻¹ is highly characteristic of the ester carbonyl group.[9]
2.2.3. Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI-MS), the molecular ion peak [M]⁺ is expected at m/z = 182. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 151, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 123.
Synthesis Methodologies
The synthesis of Methyl 2,4-dihydroxy-3-methylbenzoate is most commonly achieved through the esterification of its corresponding carboxylic acid precursor. This section details this primary route and the synthesis of the precursor itself.
Synthesis of Precursor: 2,4-dihydroxy-3-methylbenzoic acid
The necessary starting material, 2,4-dihydroxy-3-methylbenzoic acid, is not as commercially available as simpler phenols. It can be synthesized effectively via the Kolbe-Schmitt reaction , which involves the carboxylation of a phenoxide.[10][11]
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Principle : The Kolbe-Schmitt reaction carboxylates phenols, typically at the ortho position. For di- and tri-hydric phenols like resorcinol derivatives, the reaction can proceed under milder conditions than for monohydric phenols.[11] The process involves the formation of a phenoxide salt, which is then treated with carbon dioxide under heat and pressure.
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Workflow : The synthesis starts with 2-methylresorcinol, which is first converted to its sodium salt using a base like sodium bicarbonate. This phenoxide is then carboxylated with CO₂.
Caption: Experimental workflow for Fischer-Speier esterification.
Detailed Experimental Protocol: Fischer Esterification
This protocol describes a laboratory-scale synthesis of Methyl 2,4-dihydroxy-3-methylbenzoate.
4.1. Materials and Reagents
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2,4-dihydroxy-3-methylbenzoic acid (1.0 eq)
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Anhydrous Methanol (20-30 eq, serves as solvent)
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Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.1 eq)
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Ethyl Acetate
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Saturated Sodium Chloride (Brine) solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Deionized Water
4.2. Equipment
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Round-bottom flask
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Reflux condenser
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Heating mantle or oil bath with magnetic stirrer
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Separatory funnel
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Rotary evaporator
-
Standard laboratory glassware
4.3. Step-by-Step Procedure
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Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add 2,4-dihydroxy-3-methylbenzoic acid.
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Reagent Addition : Add an excess of anhydrous methanol to the flask to dissolve the acid.
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Catalysis : While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution.
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Reflux : Attach the reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle. Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching : After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold deionized water.
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.
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Washing : Wash the combined organic layer sequentially with a saturated solution of NaHCO₃ to neutralize any remaining acid, followed by a wash with brine to remove residual water. [1]8. Drying and Filtration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Solvent Removal : Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.
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Purification : The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield pure Methyl 2,4-dihydroxy-3-methylbenzoate.
Applications and Biological Relevance
Methyl 2,4-dihydroxy-3-methylbenzoate and its parent structures, orsellinic acids, are of significant interest across multiple industries.
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Pharmaceutical and Drug Development : The compound is noted for its anti-inflammatory and antioxidant properties, making it a candidate for topical treatments for various skin conditions. [1]Furthermore, derivatives of this molecule have been investigated as estrogen receptor agonists for potential application in treating benign prostate hyperplasia and prostate carcinoma. [2]
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Cosmetics and Fragrance : In skincare products, its antioxidant capabilities are leveraged to protect the skin. [1]It is also highly valued in the fragrance industry for its mild, sweet, mossy-earthy odor and excellent stability, acting as a fixative to prolong the scent of perfumes and other fragranced products. [1][6][7]
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Natural Products and Biosynthesis : As a derivative of orsellinic acid, its core structure is biosynthesized in fungi and lichens via a polyketide pathway. This process involves the enzyme polyketide synthase (PKS), which catalyzes the sequential condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain, which then undergoes cyclization and aromatization. Understanding this pathway is crucial for metabolic engineering efforts aimed at producing novel bioactive compounds.
Caption: Conceptual overview of the biosynthesis of the orsellinic acid scaffold.
Conclusion
Methyl 2,4-dihydroxy-3-methylbenzoate stands out as a molecule of considerable scientific and commercial interest. Its synthesis via Fischer esterification is a robust and well-understood process, accessible for laboratory and potential industrial-scale production. The compound's favorable physicochemical properties, coupled with its biological activities as an antioxidant and anti-inflammatory agent, underscore its value in pharmaceutical and cosmetic formulations. Further research into its derivatives may continue to unlock new therapeutic applications, making it a key building block in modern organic and medicinal chemistry.
References
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LookChem. (n.d.). METHYL 2,4-DIHYDROXY-3-METHYLBENZOATE. Retrieved from [Link]
- Jilla, L., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Zviely, M. (2010, December 22).
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
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University of Alberta. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
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Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). US4996354A - Preparation of 2,4-dihydroxybenzoic acid.
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YouTube. (2021, March 12). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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ResearchGate. (n.d.). Diagram of the reactions catalyzed by ORS, from acetyl-CoA as a starter.... Retrieved from [Link]
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CAS Common Chemistry. (n.d.). Methyl 2,4-dihydroxy-3-methylbenzoate. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). DE102005005399A1 - Use of 2,4-dihydroxy-3-methylbenzoate derivatives....
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